2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide
Description
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6OS/c1-7(9(17)12-11)18-10-13-14-15-16(10)8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMQKMXUYYTVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)SC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable propanohydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The process can be optimized by adjusting the molar ratios of the reactants and the reaction time.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar principles to those used in laboratory synthesis would be applied, with a focus on scaling up the reaction while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the hydrazide group can produce amines .
Scientific Research Applications
Medicinal Chemistry
Anticholinesterase Activity
One of the notable applications of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide derivatives is their potential as anticholinesterase agents. Research has shown that compounds with similar tetrazole structures can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. In a study, various derivatives were synthesized and evaluated for their AChE inhibitory activity, revealing that certain substitutions on the phenyl ring significantly enhanced their efficacy .
| Compound | Substitution | Inhibition Percentage (%) at 1 mM |
|---|---|---|
| Compound 2 | 3-Methyl | 29.56 |
| Compound 3 | 3-Chloro | 24.38 |
The study concluded that while none of the tested compounds matched the efficacy of standard drugs like Donepezil, some derivatives exhibited promising activity that warrants further investigation .
Antimicrobial Properties
Beyond neuropharmacology, tetrazole derivatives have been explored for their antimicrobial properties. The incorporation of the tetrazole moiety into hydrazide frameworks has shown potential against various bacterial strains. This suggests that further research could lead to the development of new antibacterial agents based on this compound .
Agricultural Science
Pesticidal Activity
Research into the agricultural applications of tetrazole derivatives, including this compound, indicates their potential as pesticides. The chemical structure allows for interaction with biological systems in pests, potentially leading to effective pest control solutions. Studies have indicated that these compounds can disrupt metabolic processes in insects, thereby acting as effective insecticides .
Material Science
Polymer Chemistry
In material science, tetrazole-containing compounds are being investigated for their utility in polymer chemistry. The unique properties imparted by the tetrazole group can enhance the thermal stability and mechanical strength of polymers. Research has shown that incorporating such compounds into polymer matrices can result in materials with improved performance characteristics suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes or metal ions, potentially inhibiting their activity or altering their function. The tetrazole ring and the thiol group are likely key functional groups involved in these interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetohydrazide Analogs
A key structural analog is 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide, which replaces the propanohydrazide chain with a shorter acetyl group.
- Synthesis: Both compounds are synthesized via hydrazinolysis of esters. However, the acetohydrazide derivative uses ethanol as a solvent under ambient conditions , whereas the propanohydrazide variant may require adjusted stoichiometry or reaction times due to steric effects from the longer chain.
- Physicochemical Properties: Molecular Weight: Propanohydrazide (264.31) vs. acetohydrazide (~250.28 estimated). Melting Point: While data for the propanohydrazide is unavailable, the acetohydrazide derivative 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N’-(4-morpholinobenzylidene)acetohydrazide (a substituted analog) has a melting point of 251.6°C, suggesting high thermal stability .
Triazole-Based Thioacetohydrazides
Compounds like 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide () replace the tetrazole ring with a triazole.
- Structural Impact : The triazole lacks the aromaticity and electron-withdrawing nature of the tetrazole, altering hydrogen-bonding capacity and acidity (tetrazoles have pKa ~4.5, closer to carboxylic acids).
- Synthetic Routes: Similar hydrazinolysis methods are employed, but starting materials differ (e.g., thiophene-substituted triazole esters vs. tetrazole esters).
Substituted Benzylidene Hydrazides
Derivatives such as 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N’-(4-morpholinobenzylidene)acetohydrazide (compound 8, ) introduce aromatic aldehydes to form hydrazones.
- Biological Activity: These derivatives exhibit cyclooxygenase (COX) inhibitory activity, with compound 8 showing an 89% yield and distinct NMR profiles (e.g., singlet at 3.17 ppm for methylene protons) . The propanohydrazide variant may display modified binding kinetics due to its extended chain.
Pyrazole and Piperazine Derivatives
Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone () incorporate piperazine or pyrazole moieties.
- Physicochemical Differences: Piperazine introduces basicity (pKa ~9.5), enhancing water solubility. In contrast, the propanohydrazide’s neutral hydrazide group may reduce solubility but improve passive diffusion.
- NMR Profiles: Piperazine protons in analogs appear as singlets (2.43–2.70 ppm), whereas the propanohydrazide’s aliphatic chain protons would resonate at higher δ values (~3–4 ppm) .
Biological Activity
The compound 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide is a derivative of tetrazole, which has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticholinesterase activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 178.214 g/mol. Its structure includes a tetrazole ring, which is linked via a thioether bond to a propanohydrazide moiety. This unique structure is hypothesized to contribute to its biological activity.
Biological Activity Overview
The biological activities of tetrazole derivatives often include:
- Anticholinesterase Activity : This activity is crucial for the treatment of Alzheimer's disease and other cognitive disorders. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft.
Table 1: Anticholinesterase Activity of Related Compounds
| Compound | Inhibition Percentage at 1 mM | Inhibition Percentage at 0.1 mM |
|---|---|---|
| Compound 2 (3-methyl phenyl) | 29.56% | 14.53% |
| Compound 3 (3-chloro phenyl) | 24.38% | 12.96% |
| Compound 5 | 17.71% | 4.69% |
| Compound 7 (4-chloro phenyl) | ~21% | Not specified |
| Standard (Donepezil) | IC50 = 0.054 µM | - |
The results indicate that while some derivatives show promising AChE inhibition, none matched the efficacy of Donepezil, a standard treatment for Alzheimer's disease .
Case Studies
Several studies have focused on the synthesis and evaluation of tetrazole derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives of tetrazole and evaluated their biological activities using modified Ellman’s spectrophotometric method. The most active compounds were those with electron-donating substituents on the phenyl ring, which enhanced their inhibitory effects on AChE .
- Structure-Based Drug Design : Another study utilized structure-based drug design to optimize tetrazole derivatives for enhanced potency against xanthine oxidase (XO), an important target in gout treatment. The introduction of specific functional groups significantly improved the inhibitory activity .
- Anti-inflammatory Properties : Research has also indicated that derivatives like 1-phenyl-5-mercaptotetrazole exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory conditions .
Mechanistic Insights
The mechanism by which tetrazole derivatives exert their biological effects often involves interactions with specific enzymes or receptors:
- Inhibition of AChE : The inhibition mechanism typically involves binding to the active site of AChE, preventing it from hydrolyzing acetylcholine, thereby increasing its levels in the synaptic cleft .
- Xanthine Oxidase Inhibition : For compounds targeting XO, molecular docking studies suggest that the tetrazole moiety forms hydrogen bonds with key residues in the enzyme's active site, enhancing binding affinity and inhibition .
Q & A
Q. What are the standard synthetic routes for 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide, and how do reaction conditions impact yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing isopropyl esters (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in propan-2-ol for 3–4 hours, followed by recrystallization . Yield optimization requires precise stoichiometric ratios (e.g., 0.15 mol hydrazine hydrate per 0.1 mol ester) and controlled temperature to prevent side reactions like hydrolysis. Monitoring via TLC ensures reaction completion .
Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?
Use a combination of spectroscopic techniques:
Q. What safety precautions are critical when handling this compound in the lab?
Based on structurally related compounds, it may cause skin/eye irritation (Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage due to potential decomposition. Emergency protocols should include immediate rinsing with water and consultation with safety data sheets (SDS) for analogous tetrazole derivatives .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Contradictions often arise from assay variability (e.g., bacterial strains, cell lines) or impurities. To address this:
- Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays).
- Use high-purity samples (≥95% by HPLC) and include positive controls (e.g., ciprofloxacin for bacteria).
- Perform dose-response studies to differentiate selective activity from general cytotoxicity .
Q. What strategies optimize the compound’s pharmacological activity while minimizing toxicity?
- Structural modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring to enhance stability .
- Prodrug approaches : Mask the hydrazide group with acylating agents to improve bioavailability .
- In silico modeling : Use molecular docking to predict interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
Q. How does the compound’s environmental fate impact its use in biomedical research?
Evaluate its persistence via:
Q. What theoretical frameworks guide mechanistic studies of its reactivity?
Link to conceptual models such as:
- Hammett substituent constants to predict electronic effects on tetrazole ring reactivity.
- Frontier Molecular Orbital (FMO) theory to analyze nucleophilic/electrophilic sites for derivatization.
- QSAR models to correlate structural features (e.g., logP, polar surface area) with biological activity .
Methodological Notes
- Synthesis troubleshooting : If yields drop below 60%, check for moisture contamination in solvents or incomplete ester activation .
- Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle overlapping spectroscopic signals from impurities .
- Ethical compliance : Adhere to institutional guidelines for toxicity testing and environmental disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
